molecular formula C4H8N2O B1311594 N'-hydroxycyclopropanecarboximidamide CAS No. 51285-13-3

N'-hydroxycyclopropanecarboximidamide

Cat. No. B1311594
CAS RN: 51285-13-3
M. Wt: 100.12 g/mol
InChI Key: OMCUPXRCMTUDHI-UHFFFAOYSA-N
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Description

“N’-hydroxycyclopropanecarboximidamide” is a chemical compound with the CAS Number: 51285-13-3 . It is a white to pale-yellow to yellow-brown or pale-green to green solid or liquid . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “N’-hydroxycyclopropanecarboximidamide” involves the reaction of hydroxylamine with cyclopropylcyamide in the presence of potassium carbonate in a mixture of water and ethanol . The reaction mixture is stirred for 18 hours at ambient temperature, then evaporated and re-evaporated with toluene . The residue is mixed with ethanol, suction filtered, and the filtrate is evaporated to dryness .


Molecular Structure Analysis

The molecular structure of “N’-hydroxycyclopropanecarboximidamide” is represented by the InChI code: 1S/C4H8N2O/c5-4(6-7)3-1-2-3/h6-7H,1-2,5H2 . The molecular weight of the compound is 100.12 .


Physical And Chemical Properties Analysis

“N’-hydroxycyclopropanecarboximidamide” is a white to pale-yellow to yellow-brown or pale-green to green solid or liquid . It has a molecular weight of 100.12 . The compound should be stored in a refrigerator .

Scientific Research Applications

Biomedical Applications

N'-hydroxycyclopropanecarboximidamide derivatives demonstrate significant potential in the field of biomedical applications. For instance, sulfur and nitrogen binary doped carbon dots synthesized from ammonium thiocyanate, closely related to N'-hydroxycyclopropanecarboximidamide, show promise for probing doxycycline in living cells and multicolor cell imaging. These compounds exhibit excellent biocompatibility, low cytotoxicity, and high quantum yield, making them suitable for applications in food safety, environmental monitoring, and cancer therapy research (Xue et al., 2016).

Chemical Synthesis and Applications

The synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives, has been reported. These compounds, similar to N'-hydroxycyclopropanecarboximidamide, have diverse potential applications in various fields. Efficient synthesis methods have been developed, paving the way for their use in a range of chemical applications (Aksamitowski et al., 2017).

Environmental Applications

Compounds related to N'-hydroxycyclopropanecarboximidamide have been used in environmental applications, such as the extraction of copper(II) from chloride solutions. Hydrophobic N'-alkyloxypyridinecarboximidamides have shown effectiveness in extracting copper(II) with good efficiency and selectivity, indicating potential use in environmental cleanup and recovery of valuable metals from industrial waste streams (Wojciechowska et al., 2017).

Safety And Hazards

“N’-hydroxycyclopropanecarboximidamide” is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N'-hydroxycyclopropanecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(6-7)3-1-2-3/h3,7H,1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCUPXRCMTUDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430548
Record name N'-Hydroxycyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxycyclopropanecarboximidamide

CAS RN

51285-13-3
Record name N'-Hydroxycyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxycyclopropanecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-hydroxycyclopropanecarboximidamide
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Citations

For This Compound
11
Citations
R Ranjbar-Karimi, A Karbakhsh-Ravari… - Journal of the Iranian …, 2017 - Springer
… of pentafluoropyridine 3 and N′-hydroxycyclopropanecarboximidamide 2a in the presence of … that nucleophile derived from N′-hydroxycyclopropanecarboximidamide 2a reacted with …
Number of citations: 7 link.springer.com
C Yan, M Zhang, J Li, J Zhang, Y Wu - Organic & Biomolecular …, 2023 - pubs.rsc.org
… To broaden the range of substrates, we further investigated the reactivity of N'-hydroxy-1-naphthimidamide (1s) and aliphatic substrates N'-hydroxycyclopropanecarboximidamide (1t) …
Number of citations: 0 pubs.rsc.org
CR Johnson, BD Kangas, EM Jutkiewicz… - … of Pharmacology and …, 2021 - ASPET
… After free-basing via standard protocol, oxadiazole formation with N′-hydroxycyclopropanecarboximidamide with sodium hydride under reflux yielded the desired compound. This …
Number of citations: 4 jpet.aspetjournals.org
Y Wang, M Yu, J Zhu, JK Zhang, F Kayser… - Bioorganic & Medicinal …, 2014 - Elsevier
We describe the discovery and optimization of 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles as novel agonists of GPR119. Previously …
Number of citations: 11 www.sciencedirect.com
O Kubo, K Takami, M Kamaura, K Watanabe… - Bioorganic & Medicinal …, 2021 - Elsevier
We undertook an optimization effort involving propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate 1, which we had previously …
Number of citations: 7 www.sciencedirect.com
MV Tarasenko, VD Kotlyarova, SV Baykov… - Russian Journal of …, 2021 - Springer
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at …
Number of citations: 7 link.springer.com
H Kim, M Kim, K Oh, S Lee, S Lim, S Lee… - European Journal of …, 2023 - Elsevier
… 37b was synthesized using commercially available 35b and N-hydroxycyclopropanecarboximidamide in the same manner as 37a. Yield 62% …
Number of citations: 3 www.sciencedirect.com
M Krasavin, A Shetnev, T Sharonova, S Baykov… - European Journal of …, 2019 - Elsevier
An expanded set of diversely substituted 1,2,4-oxadiazole-containing primary aromatic sulfonamides was synthesized and tested for inhibition of human carbonic anhydrase I, II, IX and …
Number of citations: 75 www.sciencedirect.com
A Lukin, K Komarova, L Vinogradova, M Dogonadze… - Molecules, 2023 - mdpi.com
… g, 0.75 mmol, 1 equiv.) in CH 2 Cl 2 (10 mL), CDI (0.15 g, 0.94 mmol, 1.25 equiv.) was added and the mixture was stirred for 1 h, whereupon N′-hydroxycyclopropanecarboximidamide …
Number of citations: 6 www.mdpi.com
D Li, DL Sloman, A Achab, H Zhou… - Journal of Medicinal …, 2022 - ACS Publications
3,3-Disubstituted oxetanes have been utilized as bioisosteres for gem-dimethyl and cyclobutane functionalities. We report the discovery of a novel class of oxetane indole-amine 2,3-…
Number of citations: 6 pubs.acs.org

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